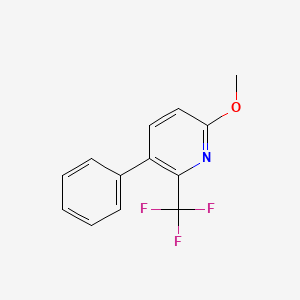
6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine
Overview
Description
6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a methoxy group, a phenyl group, and a trifluoromethyl group. This compound is part of the broader class of trifluoromethylpyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to pyridine-N-oxide.
Reduction: Reduction of the trifluoromethyl group to a trifluoromethylamine.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: In chemistry, 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for interacting with biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to disrupt biological processes in pests makes it a valuable component in crop protection.
Mechanism of Action
The mechanism by which 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and stability, while the phenyl and methoxy groups contribute to the overall molecular interactions.
Molecular Targets and Pathways:
Enzymes: Specific enzymes targeted by this compound may include proteases, kinases, and phosphatases.
Receptors: Potential receptor targets include G-protein-coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a phenyl group.
6-methoxy-3-(trifluoromethyl)pyridine: Lacks the phenyl group.
2-(trifluoromethyl)pyridine: No methoxy or phenyl groups.
Uniqueness: 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine stands out due to its combination of methoxy and phenyl groups, which provide unique electronic and steric properties. These features make it particularly versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
6-methoxy-3-phenyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-8-7-10(9-5-3-2-4-6-9)12(17-11)13(14,15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBGBWZKDMGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















